4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl alcohol
Beschreibung
4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl alcohol is a polyhalogenated benzyl alcohol derivative with a unique substitution pattern. Its structure features bromine (Br) at the 4-position, fluorine (F) at the 3-position, and a trifluoromethyl (-CF₃) group at the 2-position of the benzyl ring. This combination of electron-withdrawing substituents significantly influences its physicochemical properties and reactivity.
Eigenschaften
IUPAC Name |
[4-bromo-3-fluoro-2-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-5-2-1-4(3-14)6(7(5)10)8(11,12)13/h1-2,14H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIIBADTZYTVQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)C(F)(F)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl alcohol typically involves multi-step organic reactions One common approach is the electrophilic aromatic substitution reaction, where a phenyl ring is functionalized with bromine, fluorine, and trifluoromethyl groups
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanol group is converted to a carbonyl group (e.g., aldehyde or ketone).
Reduction: Reduction reactions can convert the bromine or fluorine substituents to hydrogen, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted phenylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl alcohol is explored as a potential pharmaceutical agent due to its unique structural features that may enhance drug efficacy. The trifluoromethyl group increases lipophilicity, which can improve binding interactions in biological systems. Its halogenated structure has been linked to enhanced bioactivity and metabolic stability, making it a candidate for drug development targeting specific enzymes or receptors .
Biological Research
In biological contexts, this compound serves as a valuable probe for studying enzyme interactions and metabolic pathways involving halogenated compounds. The unique combination of halogen atoms enhances binding affinity to proteins through halogen bonding, which is essential for understanding its mechanism of action.
Industrial Applications
The compound is utilized in the production of specialty chemicals and agrochemicals due to its distinct chemical properties. Its synthesis often involves multi-step organic reactions that require optimized conditions for high yields and purity.
Case Study 1: Drug Development
Research has indicated that compounds similar to 4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl alcohol exhibit enhanced potency against various pathogens due to their structural modifications. For instance, studies have shown that the presence of trifluoromethyl groups can significantly increase the inhibition of specific enzymes involved in metabolic pathways.
Case Study 2: Enzyme Interaction Studies
A study focusing on the interactions of this compound with biological targets revealed that its trifluoromethyl group enhances binding affinity to proteins through halogen bonding. This characteristic is crucial for optimizing its use in therapeutic contexts, particularly in targeting specific enzymes or receptors involved in disease mechanisms.
Summary Table of Applications
| Field | Application | Notes |
|---|---|---|
| Medicinal Chemistry | Potential drug candidate | Enhances drug efficacy and metabolic stability |
| Biological Research | Probe for enzyme interactions | Useful in studying metabolic pathways |
| Industrial Applications | Production of specialty chemicals | Involves multi-step organic synthesis |
Wirkmechanismus
The mechanism by which 4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl alcohol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity to target proteins, while the bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s biological activity. The methanol group can undergo metabolic transformations, further modulating the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Substituent Effects
The table below compares key structural analogs and their substituent effects:
Key Observations:
- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group strongly deactivates the aromatic ring, reducing reactivity in oxidation and etherification reactions compared to simpler analogs like 4-bromo-2-fluorobenzyl alcohol .
- Steric Hindrance : The 2-CF₃ group in the target compound introduces steric bulk, further limiting access to the benzylic hydroxyl group in catalytic reactions .
- Halogen Positioning : Fluorine at the 3-position (meta to -CF₃) may create a unique electronic environment, distinct from para-substituted analogs like 4-(trifluoromethyl)benzyl alcohol .
Reactivity in Oxidation Reactions
- Pt@CHs Catalyzed Oxidation: 4-(Trifluoromethyl)benzyl alcohol (entry 9, Table 3 in ) achieves 99% conversion to 4-(trifluoromethyl)benzaldehyde under Pt catalysis. In contrast, 2-fluorobenzyl alcohol (entry 21) yields only 82% due to ortho-F coordination hindrance . Prediction for Target Compound: The combined electron-withdrawing effects of Br, F, and CF₃ would likely reduce oxidation efficiency (<80%) compared to mono-substituted analogs.
Hammett Studies :
Substrates with electron-withdrawing groups (e.g., CF₃) exhibit slower reaction rates in Au/TiO₂-catalyzed oxidation due to reduced nucleophilicity of the benzylic alcohol .
Etherification Reactivity
- Target Compound: The trifluoromethyl and bromo substituents would likely inhibit etherification, similar to the CF₃-substituted analog in .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP (lipophilicity) compared to non-CF₃ analogs, enhancing membrane permeability but reducing aqueous solubility.
- Thermal Stability: Bromine and fluorine substituents may elevate melting/boiling points compared to non-halogenated benzyl alcohols.
Biologische Aktivität
4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups, which can significantly influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl alcohol is . The presence of multiple electronegative atoms (fluorine and bromine) enhances its lipophilicity and may improve its ability to interact with biological targets.
The biological activity of 4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl alcohol is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It can act as a ligand for certain receptors, modifying their activity and influencing downstream signaling pathways.
Antimicrobial Properties
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity due to their ability to disrupt bacterial membranes or inhibit enzymatic functions crucial for bacterial survival. For instance, studies have shown that similar fluorinated benzyl alcohols possess significant antibacterial properties against various pathogens.
Anticancer Activity
Fluorinated compounds have been explored for their anticancer properties. The trifluoromethyl group can enhance the potency of compounds against cancer cell lines by improving their ability to penetrate cellular membranes and interact with intracellular targets. Preliminary studies suggest that 4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl alcohol may exhibit cytotoxic effects on specific cancer cell lines, although detailed studies are required to establish its efficacy and mechanism.
Case Studies
- Antitumor Activity : A study involving structurally similar compounds demonstrated that modifications in the aromatic ring could lead to significant differences in anticancer potency. For example, compounds with trifluoromethyl groups showed improved inhibition against certain cancer cell lines compared to their non-fluorinated counterparts .
- Enzyme Inhibition Studies : Research has indicated that fluorinated benzyl alcohols can selectively inhibit enzymes such as kinases involved in cancer progression. The introduction of halogen atoms has been linked to increased binding affinity and specificity towards these enzymes .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
